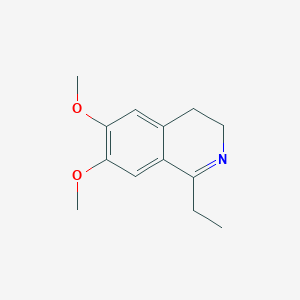

1-Ethyl-6,7-dimethoxy-3,4-dihydroisoquinoline

Description

Properties

IUPAC Name |

1-ethyl-6,7-dimethoxy-3,4-dihydroisoquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO2/c1-4-11-10-8-13(16-3)12(15-2)7-9(10)5-6-14-11/h7-8H,4-6H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFXWQQMTXOYYRV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NCCC2=CC(=C(C=C21)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50453885 | |

| Record name | 1-ethyl-6,7-dimethoxy-3,4-dihydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50453885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51665-55-5 | |

| Record name | 1-ethyl-6,7-dimethoxy-3,4-dihydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50453885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Ethyl-6,7-dimethoxy-3,4-dihydroisoquinoline can be synthesized through several methods. One common approach involves the reaction of 2-(3,4-dimethoxyphenyl)ethan-1-amine (homoveratrylamine) with aliphatic nitro compounds in the presence of polyphosphoric acid (PPA) . This method allows for the formation of the isoquinoline ring system through a cyclization reaction.

Another method involves the use of Mannich bases of the naphthalene series with 6,7-dimethoxy-3,4-dihydroisoquinoline in boiling ethanol or o-xylene . This reaction leads to the formation of various polyaminals of the heterocyclic series.

Industrial Production Methods

Industrial production of 1-ethyl-6,7-dimethoxy-3,4-dihydroisoquinoline typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-Ethyl-6,7-dimethoxy-3,4-dihydroisoquinoline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

Reduction: Reduction reactions can convert the compound into tetrahydroisoquinoline derivatives.

Substitution: Electrophilic substitution reactions can introduce different substituents onto the isoquinoline ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

Substitution: Electrophilic reagents such as halogens (e.g., bromine, chlorine) and nitro compounds are used under acidic or basic conditions.

Major Products Formed

Oxidation: Quinoline derivatives.

Reduction: Tetrahydroisoquinoline derivatives.

Substitution: Various substituted isoquinoline derivatives depending on the reagents used.

Scientific Research Applications

1-Ethyl-6,7-dimethoxy-3,4-dihydroisoquinoline has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

Industry: Utilized in the development of novel materials and as a precursor for the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-ethyl-6,7-dimethoxy-3,4-dihydroisoquinoline involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, participating in various chemical reactions that modify its structure and activity. The presence of methoxy groups enhances its reactivity and facilitates interactions with biological molecules. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Substituent Effects on Reactivity and Product Formation

Key Observations :

- Ethyl vs. Methyl : Ethyl’s longer alkyl chain enhances stability in cycloadditions compared to methyl, which favors unexpected exocyclic products .

- Benzyl Substituents: The bulky benzyl group directs reactions toward heterocyclic fusion (e.g., pyrrolo-isoquinolines) due to steric and electronic effects .

Table 2: Bioactivity of Isoquinoline Derivatives

Key Observations :

- Ethyl vs.

- Hydroxyl Modifications : Hydroxy groups (e.g., 6,7-dihydroxy) enhance anti-HIV efficacy compared to methoxy-substituted derivatives .

Physicochemical Properties

Table 3: Molecular Properties and Stability

Key Observations :

- Ethyl vs. Benzyl : Ethyl’s lower molecular weight and LogP improve aqueous solubility compared to benzyl derivatives .

- Stability : Isopropyl-substituted analogs exhibit superior stability in acidic conditions due to reduced ring strain .

Stereochemical Outcomes

Ethyl-substituted derivatives demonstrate moderate diastereoselectivity in Reissert compound formation (e.g., 80:20 selectivity with chiral acid chlorides), outperforming methyl analogs but underperforming compared to benzyl derivatives in enantioselective syntheses .

Biological Activity

1-Ethyl-6,7-dimethoxy-3,4-dihydroisoquinoline (EDHIQ) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of EDHIQ, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

EDHIQ is characterized by the presence of an ethyl group at the 1-position and methoxy groups at the 6 and 7 positions of the isoquinoline structure. This unique configuration contributes to its biological activity and interaction with various molecular targets.

The biological activity of EDHIQ is attributed to its ability to interact with specific receptors and enzymes. Notably, it has been investigated for:

- Inhibition of HIV-1 Reverse Transcriptase : EDHIQ exhibits potential as an inhibitor of this enzyme, which is crucial for viral replication. The mechanism involves binding to the active site of the enzyme, thereby preventing its function.

- Platelet Aggregation Inhibition : Studies indicate that EDHIQ may play a role in modulating platelet aggregation, which is vital for preventing thrombus formation.

- Alpha-Adrenoceptor Interaction : The compound has shown effects on alpha-adrenoceptors, suggesting a potential role in cardiovascular applications.

Antidepressant Effects

Recent research has explored the antidepressant potential of compounds related to EDHIQ. For instance, a series of 3,4-dihydroisoquinoline derivatives demonstrated protective effects against corticosterone-induced lesions in PC12 cells. One specific derivative exhibited significant antidepressant-like activity in animal models, indicating that structural analogs may share similar properties .

Cytotoxicity Studies

In vitro studies assessing cytotoxicity have shown that many derivatives of 3,4-dihydroisoquinoline, including those related to EDHIQ, exhibit low toxicity towards normal cell lines such as HEK293 and L02 cells. For example, certain compounds displayed inhibitory rates lower than 20% at a concentration of 100 μM . This suggests a favorable safety profile for further development.

Synthesis and Evaluation

A notable study involved the synthesis of various dihydroisoquinoline derivatives, including EDHIQ. These compounds were evaluated for their biological activities through both in vitro and in vivo models. Results indicated that some derivatives not only inhibited cell growth but also exhibited neuroprotective effects .

Comparative Analysis

A comparative analysis of EDHIQ with similar compounds reveals its unique structural features that may enhance its pharmacological properties. For instance:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| EDHIQ | Ethyl group at 1-position | HIV-1 RT inhibition, platelet aggregation modulation |

| 6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline | Methyl group at 1-position | Similar but with different activity profile |

| 1-Phenyl-6,7-dimethoxy-3,4-dihydroisoquinoline | Phenyl group substitution | Potentially different receptor interactions |

Q & A

Q. What are the standard synthetic routes for 1-ethyl-6,7-dimethoxy-3,4-dihydroisoquinoline?

The compound is commonly synthesized via catalytic enantioselective C1-alkynylation using Cu(I) catalysts and chiral ligands. A five-step protocol starting from 6,7-dimethoxy-3,4-dihydroisoquinoline, benzaldehyde, and terminal alkynes (e.g., 2-methyl-3-butyn-2-ol) has been optimized for high enantiopurity (95–96% ee) . Key steps include alkynylation, hydrogenation, and cyclization. Reaction conditions (e.g., CuBr/(R,Ra)-N-pinap catalyst systems) and purification methods (e.g., recrystallization) are critical for yield and stereochemical control .

Q. How is the compound characterized in synthetic workflows?

Characterization typically combines nuclear magnetic resonance (NMR), high-resolution mass spectrometry (HRMS), and chiral HPLC. For example, and NMR verify substitution patterns (e.g., methoxy groups at C6/C7), while HRMS confirms molecular weight. Enantiopurity is assessed via chiral columns, as demonstrated in the synthesis of (S)-trolline and (R)-oleracein E .

Q. What safety precautions are required when handling this compound?

The hydrochloride salt of 6,7-dimethoxy-3,4-dihydroisoquinoline is classified under WGK 3 (highly hazardous to water) and requires gloves, respirators, and proper ventilation due to acute oral toxicity (H302) . Methyllithium, used in its alkylation, demands inert atmosphere handling to avoid violent reactions .

Advanced Research Questions

Q. How can enantioselectivity be optimized in catalytic C1-alkynylation?

Enantioselectivity depends on ligand design and reaction kinetics. For instance, (R,Ra)-N-pinap ligands with Cu(I) catalysts achieve >95% ee in C1-alkynylation. Mechanistic studies suggest that steric hindrance from the ligand’s aryl groups directs propargylamine formation, minimizing racemization . Temperature control (-20°C to 0°C) and slow reagent addition further enhance selectivity .

Q. What strategies resolve diastereomer mixtures in Reissert compound synthesis?

Diastereomeric Reissert compounds (e.g., 2-l-menthoxycarbonyl derivatives) are separable via recrystallization or chromatography. For example, 9-phenylmenthyl derivatives achieve 80:20 diastereoselectivity, while cholesteryloxycarbonyl analogs are purified by silica gel chromatography. However, some mixtures (e.g., S/R-8) remain inseparable due to rapid anion inversion .

Q. How does the compound function in medicinal chemistry applications?

It serves as a precursor for bioactive alkaloids. For instance, 1-ethyl-6,7-dimethoxy-3,4-dihydroisoquinoline is a key intermediate in tetrabenazine synthesis (a VMAT2 inhibitor). Optimized routes involve alkylation with methyl iodide and potassium carbonate-mediated coupling, achieving 21% total yield after recrystallization .

Q. What are the challenges in scaling up asymmetric syntheses?

Scaling requires addressing catalyst loading and byproduct formation. Copper-catalyzed methods use 10 mol% CuI, but ligand cost and metal residues complicate industrial workflows. Continuous-flow systems and immobilized catalysts are being explored to improve efficiency .

Q. How do substituents at C1 influence metal complexation?

Ethyl or methyl groups at C1 alter coordination geometry in metal complexes. For example, Ni(II) acetate forms µ3-OH-bridged trinuclear complexes with 3,3-dimethyl-6,7-dimethoxy derivatives, while Cu(II) salts yield monomeric species. These structural differences impact catalytic and photophysical properties .

Methodological Troubleshooting

Q. Why do some diastereomers fail to resolve during Reissert reactions?

Rapid tetrahedral inversion of Reissert anions (e.g., S/R-8) prevents separation. This is mitigated by using bulky chiral auxiliaries (e.g., 9-phenylmenthol) or switching to stereochemically rigid substrates .

Q. How to address low yields in cyclodehydration steps?

Low yields often stem from incomplete dehydration or side reactions. Using POCl₃ or PPA (polyphosphoric acid) as cyclodehydrating agents at 170°C improves efficiency, as seen in higenamine synthesis .

Analytical and Computational Tools

Q. Which computational models predict stereochemical outcomes?

Density functional theory (DFT) studies on iridium(III) complexes with bis(6,7-dimethoxy-3,4-dihydroisoquinoline) ligands reveal cis/trans isomerization barriers, guiding ligand design for luminescent materials .

Q. How is deuterated 6,7-dimethoxy-3,4-dihydroisoquinoline used in QC workflows?

D6-labeled analogs (e.g., 6,7-D6-dimethoxy derivatives) serve as internal standards in LC-MS for tetrabenazine quantification. They ensure compliance with ICH guidelines for method validation .

Emerging Applications

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.